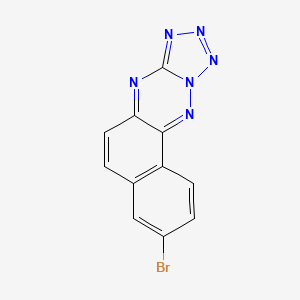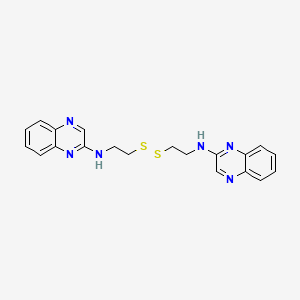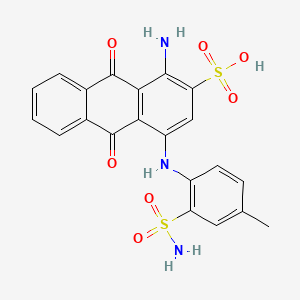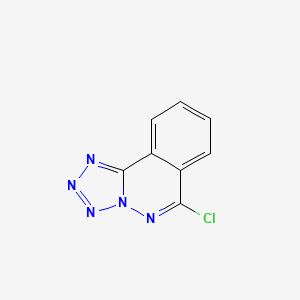
alpha-L-gulopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-L-gulopyranose is a monosaccharide with the molecular formula C6H12O6. It is a six-carbon sugar (hexose) and exists in a pyranose ring form, which is a six-membered ring structure. This compound is an isomer of glucose and is characterized by its specific stereochemistry at the anomeric carbon, which gives it the alpha configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-L-gulopyranose can be synthesized through several chemical routes. One common method involves the oxidation of L-gulose, followed by reduction and cyclization to form the pyranose ring. The reaction conditions typically include:
Oxidation: L-gulose is oxidized using an oxidizing agent such as bromine water or nitric acid.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride.
Cyclization: The final step involves cyclization under acidic or neutral conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as the fermentation of specific microorganisms that can convert substrates like L-gulose into this compound. Enzymatic processes are also employed, where specific enzymes catalyze the conversion of precursor molecules into the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-L-gulopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldonic acids or uronic acids.
Reduction: Reduction of this compound yields sugar alcohols such as gulitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acylating agents, alkylating agents, or halogenating agents.
Major Products Formed
Oxidation: L-gulonic acid, L-guluronic acid.
Reduction: L-gulitol.
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Alpha-L-gulopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mécanisme D'action
The mechanism by which alpha-L-gulopyranose exerts its effects depends on its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. These enzymes catalyze the cleavage or formation of glycosidic bonds, respectively, facilitating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Alpha-L-gulopyranose can be compared with other similar compounds such as:
Alpha-D-gulopyranose: An enantiomer of this compound, differing in the configuration at the anomeric carbon.
Glucose: A common hexose with a different stereochemistry, widely known for its role in energy metabolism.
Mannose: Another hexose with a different arrangement of hydroxyl groups, important in glycoprotein synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This uniqueness makes it valuable in studying stereospecific biochemical processes and in the synthesis of stereochemically pure compounds.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
39281-66-8 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1 |
Clé InChI |
WQZGKKKJIJFFOK-BYIBVSMXSA-N |
SMILES isomérique |
C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



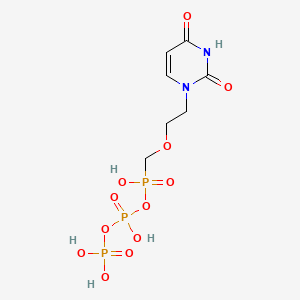

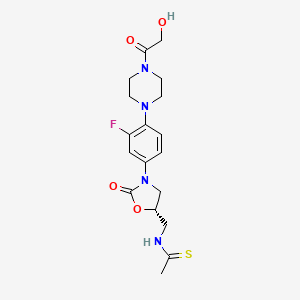
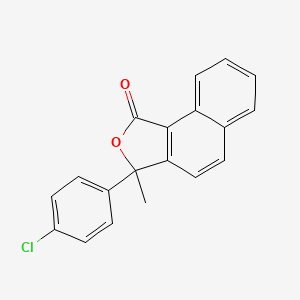
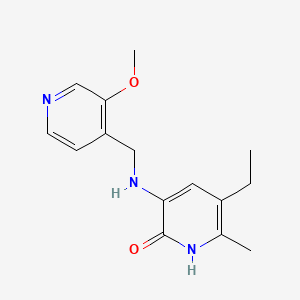
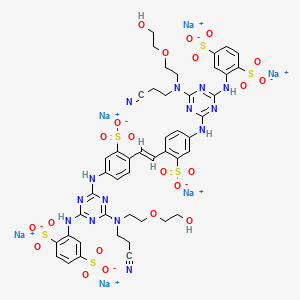

![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)
